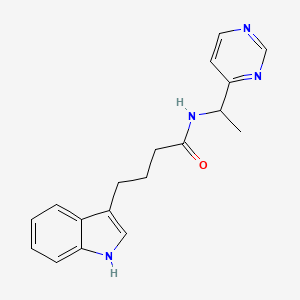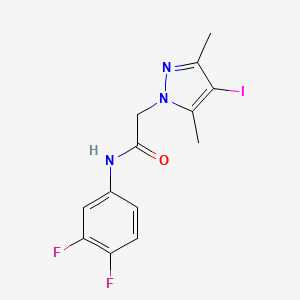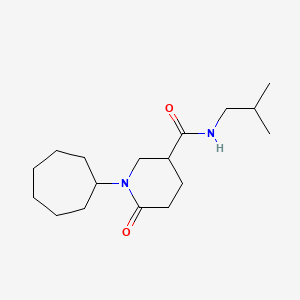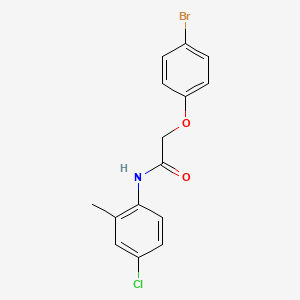![molecular formula C19H30N2O3 B5955377 1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5955377.png)
1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a unique structure that includes a methoxy group, a prop-2-enylamino group, and a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-methoxy-5-[(prop-2-enylamino)methyl]phenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the piperidinyl group: The phenoxy intermediate is then reacted with a piperidinyl compound under suitable conditions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-[(prop-2-enylamino)methyl]phenol: Shares a similar structure but lacks the piperidinyl group.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group and an aminomethyl group but differs in the overall structure.
Uniqueness
1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is unique due to the presence of the piperidinyl group, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-[2-methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-3-9-20-13-16-7-8-18(23-2)19(12-16)24-15-17(22)14-21-10-5-4-6-11-21/h3,7-8,12,17,20,22H,1,4-6,9-11,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHKCOPNILVXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)OCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Hydroxy-3-[[methyl(1,2-oxazol-3-ylmethyl)amino]methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B5955298.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-[(4-methoxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B5955304.png)


![ethyl 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B5955323.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5955345.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B5955352.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide](/img/structure/B5955356.png)
![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine](/img/structure/B5955362.png)
![methyl 2-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5955373.png)

![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B5955391.png)
![(1,4-dioxan-2-ylmethyl){[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5955397.png)

